molecular formula C12H21FN2O2 B3320550 tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate CAS No. 1250998-80-1

tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B3320550
CAS No.: 1250998-80-1
M. Wt: 244.31 g/mol
InChI Key: OBCVGYCZSFSHTM-UHFFFAOYSA-N
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Description

tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 1250998-80-1) is a fluorinated spirocyclic amine derivative widely employed as a building block in pharmaceutical research. Its structure features a spiro[3.5]nonane core with two nitrogen atoms (2,7-diaza) and a fluorine substituent at position 5. The tert-butyl carbamate group enhances solubility and stability, making it a versatile intermediate for drug discovery, particularly in kinase inhibitors and central nervous system (CNS) targeting agents .

Properties

IUPAC Name

tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21FN2O2/c1-11(2,3)17-10(16)15-5-4-12(7-14-8-12)9(13)6-15/h9,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCVGYCZSFSHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CNC2)C(C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301135934
Record name 2,7-Diazaspiro[3.5]nonane-7-carboxylic acid, 5-fluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301135934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250998-80-1
Record name 2,7-Diazaspiro[3.5]nonane-7-carboxylic acid, 5-fluoro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1250998-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Diazaspiro[3.5]nonane-7-carboxylic acid, 5-fluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301135934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves a multi-step synthetic route. The starting material is usually 2,7-diazaspiro[3.5]nonane, which undergoes a series of reactions including substitution and esterification to introduce the tert-butyl ester and fluorine functionalities .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate exerts its effects is primarily through its role as an intermediate in the synthesis of biologically active molecules. It interacts with various molecular targets, including kinases, by forming stable complexes that inhibit their activity .

Comparison with Similar Compounds

Substituent Variations

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Hazard Classification (GHS)
tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 1250998-80-1) 5-Fluoro C₁₂H₁₉FN₂O₂ 242.30 Enhanced lipophilicity; CNS drug scaffolds Not specified in evidence
tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 2306248-63-3) 5-Methyl C₁₃H₂₄N₂O₂ 240.34 Improved metabolic stability Discontinued (CymitQuimica)
tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 392331-78-1) 2-Oxo C₁₂H₂₀N₂O₃ 240.30 Reactive ketone for conjugation H302, H315, H319, H335 (Indagoo)
tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 203662-66-2) 2-Cyano C₁₃H₂₁N₃O₂ 259.33 Nitrile group for click chemistry Acute toxicity (Combi-Blocks)

Key Observations :

  • Fluorine vs.
  • Oxo vs. Cyano: The 2-oxo variant’s ketone group enables Schiff base formation, while the 2-cyano derivative is suited for nucleophilic additions .

Heteroatom and Ring System Modifications

Compound Name Structural Variation Molecular Formula Molecular Weight Applications
tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 240401-27-8) 2-Oxa (oxygen replacing nitrogen) C₁₂H₂₁NO₃ 227.30 Altered hydrogen-bonding capacity
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS: 173405-78-2) Expanded spiro system (5.5 vs. 3.5) C₁₅H₂₈N₂O₂ 268.40 Broader conformational flexibility

Key Observations :

  • Spiro Ring Expansion : Larger spiro systems (e.g., 5.5) offer increased conformational diversity, beneficial for allosteric modulator design .

Biological Activity

tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate, also known as 7-Boc-5-fluoro-2,7-diazaspiro[3.5]nonane, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C12H21FN2O2
  • Molecular Weight : 244.31 g/mol
  • CAS Number : 1250998-80-1

The biological activity of this compound is primarily linked to its interaction with chemokine receptors. Research indicates that this compound can modulate the activity of CCR3 and CCR5 receptors, which are involved in various inflammatory responses and diseases such as HIV/AIDS. The compound acts as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a critical role in the endocannabinoid system, potentially leading to analgesic and anti-inflammatory effects .

Pharmacological Effects

  • Antiviral Activity : The compound has shown promise in inhibiting HIV replication by targeting the CCR5 receptor. This receptor is a co-receptor for HIV entry into host cells, making it a crucial target for antiviral therapies.
  • Anti-inflammatory Properties : By modulating chemokine receptor activity, this compound may reduce inflammation in various models of disease.
  • Analgesic Effects : Due to its influence on the endocannabinoid system through FAAH inhibition, the compound may provide pain relief in preclinical models.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • A study published in Bioorganic & Medicinal Chemistry Letters highlighted the compound's efficacy as a novel inhibitor of FAAH, demonstrating its potential for developing new analgesics and anti-inflammatory drugs .
  • Another research effort focused on its ability to modulate chemokine receptors, suggesting its application in treating diseases related to immune response dysregulation, such as autoimmune disorders and chronic inflammation .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReferences
AntiviralCCR5 inhibition
Anti-inflammatoryModulation of chemokine receptors
AnalgesicFAAH inhibition

Q & A

Q. What are the recommended characterization techniques for verifying the structural integrity of tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm the spirocyclic framework, tert-butyl group, and fluorine substitution. Cross-validate peak assignments with simulated spectra or literature analogs .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient). Compare retention times with reference standards .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS. Look for the molecular ion peak (M+H+^+) and fragmentation patterns consistent with the spirocyclic structure .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or synthesis to avoid inhalation of dust or vapors .
  • First-Aid Measures : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention. Maintain SDS documentation onsite for emergency reference .
  • Storage : Store in airtight containers at 2–8°C in a dry, ventilated area. Avoid incompatible materials (e.g., strong oxidizers) to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data for spirocyclic diazaspiro compounds under varying experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Perform TGA under nitrogen/air atmospheres to assess decomposition onset temperatures. Compare results with differential scanning calorimetry (DSC) to identify endothermic/exothermic events (e.g., melting, degradation) .
  • Controlled Stress Testing : Expose the compound to elevated temperatures (e.g., 40–60°C) over 1–4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., tert-butyl cleavage products) .
  • Data Reconciliation : Use statistical tools (e.g., ANOVA) to isolate variables (humidity, oxygen levels) causing discrepancies. Reference analogous compounds (e.g., tert-butyl diazaspiro carboxylates) for benchmarking .

Q. What experimental design strategies optimize the synthesis yield of this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial design to evaluate factors like reaction temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C). Use response surface methodology (RSM) to identify optimal conditions .
  • Orthogonal Testing : Prioritize critical parameters (e.g., fluorination efficiency, cyclization kinetics) using Taguchi methods. Validate with small-scale trials before scaling up .
  • Byproduct Mitigation : Monitor intermediates via in-situ IR spectroscopy to minimize side reactions (e.g., over-fluorination). Quench reactive species (e.g., HF) with scavengers like CaCO3_3 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate
Reactant of Route 2
tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate

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